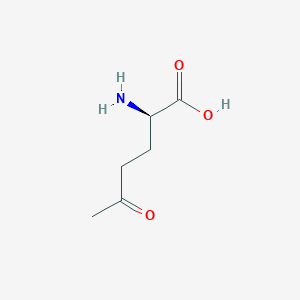

(2R)-2-amino-5-oxohexanoic acid

Description

Contextualization within Non-Proteinogenic Alpha-Amino Acid Research

Non-proteinogenic amino acids are amino acids that are not among the 22 encoded by the standard genetic code for building proteins. wikipedia.org Despite this, they are far from rare, with over 140 naturally occurring in proteins and thousands more found in nature or synthesized in laboratories. wikipedia.org These compounds play crucial roles in various biological processes, acting as intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and even toxins. wikipedia.org

The study of non-proteinogenic amino acids like (2R)-2-amino-5-oxohexanoic acid is a burgeoning field. Researchers are drawn to their potential as pharmacological compounds and as tools to understand complex biological systems. wikipedia.orgnih.gov The introduction of these "unnatural" amino acids into peptides can fundamentally alter their properties, leading to the development of new therapeutics with enhanced stability and activity. nih.gov

Stereochemical Significance and Isomeric Forms

Like most amino acids, 2-amino-5-oxohexanoic acid possesses a chiral center at the alpha-carbon, leading to the existence of two stereoisomers: this compound and (2S)-2-amino-5-oxohexanoic acid. The "R" and "S" designations refer to the spatial arrangement of the atoms around this chiral center, a critical factor that dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

The stereochemistry of amino acids is of paramount importance. In nature, the vast majority of proteinogenic amino acids exist in the "L" configuration, which for most corresponds to the "S" configuration. The "D" (or "R") forms are less common but play significant roles in certain biological contexts, such as in the cell walls of bacteria and in some peptide antibiotics. The specific stereoisomer, this compound, is distinguished by its particular three-dimensional structure, which influences its chemical reactivity and biological activity.

Table 1: Isomeric Forms of 2-amino-5-oxohexanoic acid

| Property | This compound | (2S)-2-amino-5-oxohexanoic acid |

| CAS Number | 1689887-87-3 bldpharm.com | Not explicitly available |

| Chirality | R-configuration | S-configuration |

| Biological Significance | Under investigation | Under investigation |

Historical and Current Research Perspectives on Amino Keto Acids

Amino keto acids, a class of compounds that includes this compound, are characterized by the presence of both an amino group and a ketone functional group. Research into α-keto acids, which are structurally related to amino acids, has a long history, with initial synthesis experiments dating back to 1881. mdpi.com

Historically, the synthesis of α-keto acids involved methods like dehydration and oxidation. mdpi.com More recent advancements have introduced more sophisticated techniques, including metal-catalyzed bicarbonylation and electrochemical synthesis, offering more efficient and environmentally friendly pathways. mdpi.com

Current research on amino keto acids is vibrant and multifaceted. Scientists are exploring their roles in metabolism, with studies showing that α-keto acid analogs of essential amino acids can be utilized by the body. nih.gov There is also significant interest in the enzymatic synthesis of α-keto acids, using enzymes like L-glutamate oxidase to produce these compounds from amino acid precursors. mdpi.com Furthermore, the potential of α-keto acids in various applications, from intermediates in the synthesis of other valuable compounds to their role in nutrition and disease, continues to drive research forward. science.gov

Overview of Discovered Biological and Chemical Relevance

While research specifically on this compound is still emerging, the broader class of amino keto acids has established biological and chemical significance.

Biological Relevance:

Amino keto acids are integral to amino acid metabolism. Ketogenic amino acids, for instance, are degraded into acetyl-CoA, a precursor for ketone bodies that serve as an energy source, particularly for the brain during periods of fasting. wikipedia.orgtaylorandfrancis.com They are also important for the synthesis of myelin, the protective sheath around nerve fibers. taylorandfrancis.com Research has also explored the role of ketogenic amino acid-rich diets in conditions like non-alcoholic fatty liver disease and diabetes. wikipedia.org

Chemical Relevance:

From a chemical standpoint, amino keto acids are valuable building blocks in organic synthesis. Their functional groups allow for a variety of chemical transformations, making them useful intermediates for creating more complex molecules, including non-proteinogenic amino acids and other bioactive compounds. science.gov The asymmetric synthesis of optically pure amino acids from α-keto acids using enzymes like amino acid dehydrogenases is an area of active research, aiming for sustainable and efficient production methods.

Table 2: General Properties and Relevance of 2-amino-5-oxohexanoic acid

| Property | Value/Description | Source |

| Molecular Formula | C6H11NO3 | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| Classification | Non-proteinogenic alpha-amino acid, 5-oxo monocarboxylic acid | nih.govebi.ac.uk |

| Functional Parent | Hexanoic acid | ebi.ac.uk |

| Conjugate Base | 2-amino-5-oxohexanoate | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R)-2-amino-5-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

KSIJECNNZVKMJG-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)CC[C@H](C(=O)O)N |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for (2R)-2-amino-5-oxohexanoic acid and Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved by using chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.comyoutube.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This approach is foundational in asymmetric synthesis. youtube.com

A powerful strategy that combines the use of a chiral auxiliary with intramolecular reaction design is the temporary tethering approach. L-proline, a naturally occurring chiral amino acid, can be used as a temporary chiral tether to control both the stereochemistry and regiochemistry of cycloaddition reactions. mdpi.com In a relevant example, the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid, a close analog of the target molecule, was achieved via a stereospecific intramolecular Diels-Alder reaction. mdpi.com

In this approach, N-sorbyl-L-proline is converted to its acylnitroso derivative. The proline bridge directs the intramolecular cycloaddition to proceed with high stereocontrol. mdpi.com This methodology highlights how a chiral amino acid can serve a dual role as both a chiral auxiliary and a temporary tether to enforce a specific reaction geometry. mdpi.com The general principle of using chiral auxiliaries derived from amino acids is a well-established method in the synthesis of complex molecules. numberanalytics.com

Key Features of L-Proline-Directed Cycloaddition:

| Feature | Description | Reference |

| Chiral Director | L-Proline serves as an optically active tether, inducing asymmetry in the cycloaddition. | mdpi.com |

| Regiocontrol | The intramolecular nature of the reaction, enforced by the proline bridge, reverses the typical regioselectivity observed in intermolecular counterparts. | mdpi.com |

| Stereocontrol | The rigid, tethered conformation ensures a highly stereocontrolled formation of new chiral centers. | mdpi.com |

| Removability | The proline auxiliary can be cleaved from the product after the key stereocenter-forming step. | mdpi.com |

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, including amino acids. wikipedia.orgacs.org This technique involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand. wikipedia.orgnih.gov The synthesis of chiral α-amino acids can be achieved through the asymmetric hydrogenation of prochiral enamides or α-enamido esters. acs.org Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has also been shown to produce chiral α-monosubstituted α-amino acid derivatives with excellent yields and enantiomeric excesses. rsc.org

Evans' asymmetric alkylation is a reliable method for synthesizing α-substituted carboxylic acid derivatives with high enantiopurity. york.ac.uk The method utilizes chiral oxazolidinones, derived from readily available amino alcohols like (S)-valinol or (1S,2R)-norephedrine, as chiral auxiliaries. york.ac.ukuwindsor.ca The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. york.ac.uk Subsequent hydrolysis removes the chiral auxiliary, yielding the desired chiral carboxylic acid derivative. uwindsor.ca

Application to this compound synthesis: To synthesize the target compound, an N-acyloxazolidinone derived from a precursor containing a protected ketone, such as N-(5,5-dimethyl-1,3-dioxan-2-yl)propanoyl oxazolidinone, could be subjected to Evans' alkylation conditions. The subsequent removal of the chiral auxiliary and deprotection of the ketone would yield this compound.

Representative Enantioselectivities in Asymmetric Synthesis:

| Technique | Substrate Type | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Cyclic N-sulfonyl ketimino esters | Ni-catalyst with (S,S)-Ph-BPE ligand | 90 to >99% | rsc.org |

| Asymmetric Hydrogenation | N-alkyl imines | Ir/(S,S)-f-Binaphane catalyst | up to 90% | acs.orgnih.gov |

| Evans' Asymmetric Alkylation | N-acyloxazolidinone | (S)-valinol derived oxazolidinone | >99:1 diastereoselectivity | york.ac.uk |

Another key strategy involves the stereocontrolled functionalization of a pre-existing chiral starting material. A patent describes a synthetic route to (S)-2,6-diamino-5-oxohexanoic acid, a derivative of the target compound, starting from L-2-aminoadipic acid. google.com This approach leverages the existing stereocenter of the natural amino acid to build the desired molecule. The synthesis involves protection of the amino group, modification of the side chain, and subsequent transformations to introduce the oxo and additional amino functionalities. google.com Such methods, which rely on the chiral pool, are powerful because the stereochemistry is already set by the starting material. The synthesis of functionalized fused-ring β-amino lactones and lactams with multiple stereocenters has also been achieved from strained bicyclic β-amino acids via stereocontrolled transformations, where the configuration of the starting material dictates the product's stereochemistry. nih.gov

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govcsic.es Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions.

Oxidoreductases are enzymes that catalyze oxidation-reduction reactions. Their high specificity makes them valuable tools in asymmetric synthesis.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. wikipedia.orguniprot.org While DAAO typically degrades D-amino acids, its catalytic action can be envisioned in a deracemization process. In such a scheme, a racemic mixture of 2-amino-5-oxohexanoic acid could be treated with DAAO, which would selectively oxidize the D-enantiomer to 2-oxo-5-oxohexanoic acid. The remaining (L)-enantiomer, which corresponds to the (S) configuration, could then be isolated. Alternatively, the resulting α-keto acid could be subsequently re-aminated in a stereoselective manner to yield the desired (R)- or (S)-enantiomer.

Glutamate (B1630785) Dehydrogenase (GDH) is an enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia. nih.govwikipedia.org The reaction is NAD(P)+ dependent. wikipedia.org In the reductive amination direction, GDH can synthesize L-glutamate from α-ketoglutarate. nih.govcabidigitallibrary.org This catalytic activity is significant for amino acid biosynthesis. For the synthesis of this compound, a precursor α-keto acid, 2,5-dioxohexanoic acid, could potentially serve as a substrate for a suitably engineered or selected dehydrogenase, leading to the desired chiral amino acid through reductive amination.

Enzymatic Reactions Catalyzed by Oxidoreductases:

| Enzyme | Reaction | Substrate | Product | Cofactor | Reference |

| D-Amino Acid Oxidase (DAAO) | Oxidative Deamination | D-amino acids | α-keto acids, NH₃, H₂O₂ | FAD | wikipedia.orguniprot.org |

| Glutamate Dehydrogenase (GDH) | Reductive Amination | α-ketoglutarate, NH₃ | L-glutamate | NAD(P)H | nih.govwikipedia.org |

| Glutamate Dehydrogenase (GDH) | Oxidative Deamination | L-glutamate | α-ketoglutarate, NH₃ | NAD(P)⁺ | nih.govwikipedia.org |

Phenylalanine Dehydrogenase (PDH) is an oxidoreductase that catalyzes the reversible deamination of L-phenylalanine to phenylpyruvate and ammonia in the presence of NAD⁺. nih.gov This enzyme is significant for the production of L-phenylalanine and its analogs from their corresponding α-keto acids. nih.gov

The application of PDH in the synthesis of non-natural amino acids is an area of active research. acs.org Through protein engineering, the substrate specificity of PDH can be altered. For example, engineering the hinge region of PDH from Quasibacillus thermotolerans has been shown to improve its catalytic performance and enable the amination of bulky substrates. acs.org Similarly, PDH from Thermoactinomyces intermedius has been engineered to produce homoglutamate. nih.gov This suggests that it may be feasible to engineer a PDH variant capable of the stereoselective reductive amination of 2,5-dioxohexanoic acid to produce this compound.

Microbial Biotransformation Routes

The microbial synthesis of this compound is not extensively documented, but plausible enzymatic pathways can be proposed based on known biotransformations of similar molecules. Biocatalytic methods offer high selectivity and operate under mild conditions, making them attractive for producing complex chiral molecules.

A potential route involves the asymmetric reductive amination of a corresponding α-keto acid precursor. Amino acid dehydrogenases (AADHs) catalyze the conversion of α-keto acids into α-amino acids in an atom-efficient manner. nih.gov Engineering the substrate specificity of AADHs, for instance through modification of key structural regions like the functional hinge, has proven effective for accommodating bulky substrates and could be applied to the synthesis of non-natural amino acids. nih.gov

Alternatively, a pathway could utilize transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that transfer an amino group from a donor molecule to a keto acid acceptor. wikipedia.org Transaminases are widely used in the synthesis of chiral amines and amino acids. wikipedia.orgnih.gov For example, the transaminase CV2025 from Chromobacterium violaceum is known to be active on long-chain aldehydes and ketones that also possess a carboxylic acid group. researchgate.net A hypothetical biocatalytic route for this compound could therefore start from 5-oxohexanoic acid, using a stereoselective transaminase to install the amino group at the C-2 position.

Another potential enzymatic step involves the oxidation of a precursor. For instance, an ω-amino group-oxidizing enzyme (ω-AOX) has been used to convert 6-aminohexanoic acid into 6-oxohexanoic acid with a 100% yield. mdpi.com A similar strategy could theoretically be envisioned where a different oxidase acts on the 5-position of a suitable 2-aminohexanoic acid precursor to generate the target ketone functionality.

Multi-step Organic Synthesis Pathways for Related Amino Keto Acids and Derivatives

Multi-step organic synthesis provides access to a wide range of amino keto acids and their derivatives, which serve as important intermediates for complex molecules like peptides and alkaloids.

(S)-2,6-diamino-5-oxohexanoic acid is a derivative of (S)-2-aminoadipic acid and serves as a crucial intermediate in the synthesis of certain α-aminoadipic acid peptides. mdpi.com These peptides are of interest due to their structural similarity to glutamic acid peptides and their connection to cephalosporin (B10832234) antibiotics. mdpi.com A patented method outlines a four-step synthesis for the large-scale production of this compound starting from L-2-aminoadipic acid. mdpi.com

The process involves initial protection of the amino group, formation of an oxazolidinone ring, subsequent amination, and final deprotection to yield the target molecule. mdpi.com The key steps are summarized in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | L-2-aminoadipic acid | 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), acetone, water | Compound 1 (Fmoc-protected aminoadipic acid) | mdpi.com |

| 2 | Compound 1 | Paraformaldehyde, p-toluenesulfonic acid, toluene | Compound 2 (Oxazolidinone derivative) | mdpi.com |

| 3 | Compound 2 | Di-tert-butyl dicarbonate (B1257347) (Boc2O), pyridine, ammonium (B1175870) carbonate, ethyl acetate | Compound 3 (Carbamate derivative) | mdpi.com |

| 4 | Compound 3 | Lithium hydroxide (B78521) (LiOH), ethanol, water; then HCl to adjust pH | Compound 4 ((S)-2,6-diamino-5-oxohexanoic acid) | mdpi.com |

Chain elongation and functional group interconversions are fundamental strategies in organic synthesis for building complex molecular architectures from simpler precursors.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis used to convert aldehydes and ketones into alkenes. niscpr.res.ingoogle.com The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate. researchgate.netgoogle.com This intermediate rapidly decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, which is the driving force of the reaction. researchgate.net

This method is highly versatile and tolerates a wide range of functional groups, including alcohols, ethers, and sometimes esters. niscpr.res.in The Wittig reaction is particularly useful for introducing a methylene (B1212753) group or for creating unsaturated amino acids. wikipedia.orgniscpr.res.in While ketones are generally less reactive than aldehydes, the reaction can still be effective, though it may require heating. wikipedia.org The stereochemistry of the resulting alkene (Z or E) can often be controlled based on the stability of the ylide and the reaction conditions used. researchgate.netniscpr.res.in

Iodocyclocarbamation

Iodocyclocarbamation, a specific type of iodolactamization, is an electrophilic cyclization reaction that serves as a powerful method for synthesizing heterocyclic structures like lactones and lactams from unsaturated precursors. wikipedia.org The reaction involves the treatment of an unsaturated carboxylic acid or a derivative, such as a carbamate (B1207046), with an iodine source (e.g., I₂). wikipedia.orgmdpi.com

The mechanism proceeds through the formation of a cyclic halonium ion intermediate from the alkene. wikipedia.org A nearby nucleophile, in this case the oxygen or nitrogen of a carbamate group, attacks this intermediate in an intramolecular fashion. This ring-closing step forms a new heterocyclic ring and incorporates the iodine atom into the structure. wikipedia.orgmdpi.com This strategy has been successfully applied in the synthesis of complex molecules, including constrained dipeptide surrogates like hydroxy indolizidin-2-one amino acids, where it proceeds with high stereoselectivity. mdpi.com The incorporated iodine atom provides a handle for further chemical modifications.

Derivatization and Chemical Modification Studies

The chemical modification of amino acids is essential for various applications, including peptide synthesis, functional studies, and analytical quantification. The functional groups of this compound—the primary amine, the carboxylic acid, and the ketone—are all potential sites for derivatization.

A common strategy for amino acid analysis involves pre-column derivatization of the amino group to attach a chromophore or fluorophore, enabling detection by HPLC. google.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amino acids to form stable, fluorescent derivatives. Another widely used method employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which also reacts with the primary amine to allow for both quantification and chiral resolution of amino acids via RP-HPLC. google.com

Beyond analytical purposes, the functional groups can be modified to build more complex molecules. The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to facilitate peptide synthesis. mdpi.com The carboxylic acid can be esterified or converted to an amide. The ketone at the 5-position offers a site for reactions such as reductive amination to introduce another nitrogen-containing group or olefination via the Wittig reaction to elongate the carbon chain. niscpr.res.in

Biochemical Roles and Metabolic Pathways

Position within Amino Acid Metabolic Networks

As a six-carbon α-amino acid, (2R)-2-amino-5-oxohexanoic acid is structurally poised to intersect with the catabolic pathways of other amino acids, most notably lysine (B10760008).

Lysine, an essential amino acid, undergoes degradation through various pathways in different organisms. One of the key intermediates in several of these pathways is L-α-aminoadipate-semialdehyde. It is conceivable that this compound could be an intermediate in a yet-to-be-described branch of lysine degradation.

A plausible link could be through the intermediate (S)-5-Amino-3-oxohexanoate. While research on this specific compound is scarce, its structural similarity to our target molecule is noteworthy. The degradation of lysine in some bacteria is known to proceed through intermediates that could potentially be converted to this compound. For instance, the degradation of 5-aminovalerate, a known lysine degradation product, is catalyzed by 5-aminovalerate transaminase, which converts it to 5-oxopentanoate (B1240814) and L-glutamate. wikipedia.org Further modifications of such intermediates could theoretically lead to the formation of this compound.

Propanoate metabolism is primarily associated with the breakdown of odd-chain fatty acids and certain amino acids, leading to the formation of propionyl-CoA. While a direct link between this compound and propanoate metabolism is not established, the potential for such a connection exists. The catabolism of this compound could theoretically yield smaller molecules that feed into the propanoate pathway. For example, cleavage of the six-carbon chain could result in the formation of a three-carbon unit that is subsequently converted to propionyl-CoA.

Beyond specific amino acid degradation pathways, this compound could serve as an intermediary metabolite connecting different arms of core metabolism. Its carbon skeleton could potentially be funneled into the citric acid cycle after appropriate enzymatic conversions. For instance, deamination and oxidation could lead to the formation of α-ketoadipic acid, an intermediate in lysine and tryptophan metabolism, which is further metabolized to acetyl-CoA. wikipedia.org

Catabolic Fates and Degradation Mechanisms:

Transamination and Decarboxylation Events:There is no specific information available concerning transamination or decarboxylation reactions involving this particular compound.

General principles of amino acid and keto acid metabolism in insects and other organisms are well-established wikipedia.orgkhanacademy.orglibretexts.orgnih.gov. These processes typically involve the removal of the amino group via transamination, followed by the entry of the carbon skeleton into central metabolic pathways. However, without specific studies on this compound, any description of its catabolism would be purely speculative and would not meet the required standard of scientific accuracy for this article.

The occurrence of this compound, or more specifically its conjugate base 2-azaniumyl-5-oxohexanoate, has been noted in Apis cerana jax.orgnih.gov. This finding is significant as it confirms a biological context for the compound. However, the simple reporting of its presence does not extend to an elucidation of its metabolic function or breakdown pathways within this organism.

Further research and publication of studies specifically investigating the metabolism of this compound are required before a comprehensive and informative article on its biochemical roles and catabolic pathways can be written.

Computational and Predictive Biology in Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds.

For (2R)-2-amino-5-oxohexanoic acid, a QSAR study would begin with the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A hypothetical set of descriptors for this compound is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for this compound for QSAR Analysis

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in QSAR |

| Topological | Wiener Index | 128 | Describes molecular branching |

| Geometrical | Molecular Surface Area | 185 Ų | Relates to accessibility and interaction potential |

| Electronic | Dipole Moment | 3.5 D | Indicates polarity and potential for electrostatic interactions |

| Physicochemical | LogP | -1.8 | Predicts hydrophilicity/lipophilicity and membrane permeability |

Once a dataset of similar compounds with known biological activities (e.g., enzyme inhibition constants) is compiled, statistical methods like multiple linear regression or partial least squares are used to build the QSAR model. This model can then be used to predict the activity of this compound, providing valuable insights for directing future experimental studies.

In Silico Prediction of Biological Activity Spectra (e.g., using PASS tools)

The Prediction of Activity Spectra for Substances (PASS) is a powerful in silico tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known substance-activity relationships. oup.com This approach allows for a broad screening of potential pharmacological effects and mechanisms of action.

For this compound, a PASS analysis would generate a list of probable biological activities, each with a corresponding probability score (Pa for "probable activity" and Pi for "probable inactivity"). A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity. A hypothetical PASS prediction for this compound is shown in Table 2.

Table 2: Hypothetical PASS Prediction Results for this compound

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Interpretation |

| Enzyme Inhibitor | 0.650 | 0.025 | Likely to inhibit one or more enzymes. |

| Anticancer Agent | 0.420 | 0.150 | Moderate probability of possessing anticancer properties. |

| Metabolic Regulator | 0.380 | 0.180 | Potential to influence metabolic pathways. |

| Neuroprotective Agent | 0.250 | 0.280 | Lower probability of having neuroprotective effects. |

These predictions, while not definitive, can help researchers prioritize experimental testing and uncover unexpected biological roles for the compound.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a ligand, such as this compound, might interact with the active site of an enzyme.

Given its structure as a keto-amino acid, potential enzyme targets for this compound could include transaminases or dehydrogenases. nih.gov A molecular docking study would involve computationally placing the compound into the active site of a target enzyme to predict the binding mode and estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the enzyme-ligand interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 3: Hypothetical Molecular Docking and Dynamics Data for this compound with a Putative Transaminase

| Parameter | Description | Hypothetical Value/Observation |

| Docking Score | Estimated binding affinity (e.g., in kcal/mol) | -7.2 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant contacts | Arg292, Asp261, Tyr143 |

| Hydrogen Bonds | Number and location of hydrogen bonds | 3 (with Arg292, Asp261) |

| RMSD of Ligand | Root Mean Square Deviation of the ligand during MD simulation | 1.2 Å (indicating a stable binding pose) |

These simulations can guide the design of more potent and specific inhibitors or substrates for the target enzyme.

Metabolic Pathway Modeling and Network Analysis

Metabolic pathway modeling aims to understand the flow of metabolites through a series of biochemical reactions within a cell or organism. Given that this compound is an alpha-keto acid, it is plausible that it could be integrated into cellular metabolism. wikipedia.org

The metabolism of alpha-keto analogues of essential amino acids is known to involve transamination to form the corresponding amino acid or decarboxylation. oup.com For instance, studies on similar compounds have shown their conversion in the liver. oup.com Based on this, a potential metabolic fate for this compound could be its conversion to 2-aminohexanoic acid (norleucine) via a transaminase enzyme.

Metabolic network analysis can then be used to place this reaction within the broader context of cellular metabolism. By constructing a network of interconnected reactions, researchers can predict the downstream effects of the introduction of this compound on other metabolic pathways, such as the Krebs cycle or amino acid biosynthesis. taylorandfrancis.com This type of analysis is crucial for understanding the systemic effects of the compound.

Research Applications and Experimental Methodologies

Utilization as a Biochemical Probe and Research Tool

While direct studies utilizing (2R)-2-amino-5-oxohexanoic acid as a biochemical probe are not extensively documented in publicly available research, the principles of its application can be inferred from research on structurally similar compounds. For instance, analogs of amino acids are frequently employed to investigate the active sites of enzymes and their catalytic mechanisms. A closely related compound, (2R)-5-Amino-2-azido-5-oxopentanoic acid, has been utilized in the study of enzyme mechanisms and protein interactions, particularly those involving azido (B1232118) and amino groups. nih.gov The azido group in such compounds can participate in "click chemistry" reactions, allowing for the labeling and identification of interacting proteins. nih.gov This suggests that this compound, with its reactive keto group, could similarly be modified to create probes for studying a variety of biological systems.

Application in the Synthesis of Isotope-Labeled Analogs for Tracing Metabolic Flux

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify the flow of metabolites, or metabolic flux, within a biological system. nih.govnih.govmdpi.com This involves introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) and tracking their incorporation into downstream metabolites using techniques like mass spectrometry or NMR spectroscopy. mdpi.comeurisotop.com

While specific instances of synthesizing and using isotope-labeled this compound for metabolic flux analysis are not prominent in the literature, the general methodology for creating such labeled amino acids is well-established. eurisotop.com For example, a common approach involves using a labeled precursor in a synthetic route. A patent describing the synthesis of stable isotope-labeled dyes outlines a general process that could be adapted, starting with an isotopically labeled benzene (B151609) ring and proceeding through several chemical reactions to yield the final labeled product. researchgate.net Such an approach could theoretically be applied to produce ¹³C- or ¹⁵N-labeled this compound, which could then be introduced into cell cultures or animal models to trace its metabolic fate and understand its role in various biochemical pathways.

Table 1: General Strategies for Isotope Labeling of Amino Acids

| Labeling Strategy | Description | Key Considerations |

| Chemical Synthesis | Incorporation of stable isotopes from simple, commercially available labeled precursors during the chemical synthesis of the amino acid. | Requires a robust and efficient synthetic route. Control of stereochemistry is crucial. |

| Enzymatic Synthesis | Use of purified enzymes or whole-cell systems to catalyze the synthesis of the amino acid from a labeled substrate. | Offers high stereoselectivity. Enzyme availability and substrate specificity can be limiting factors. |

| In Vivo Labeling | Growing microorganisms or cells in a medium containing a labeled nutrient (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride) and then isolating the labeled amino acid. | Can produce uniformly or specifically labeled compounds. Isolation and purification can be challenging. |

Development of Enzyme Assays and High-Throughput Screening Platforms

Enzyme assays are fundamental tools for discovering and characterizing enzyme inhibitors, which have significant potential as therapeutic agents. nih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme modulators. nih.govrti.org

A study on the structurally similar compound, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, demonstrated its potential in biological assays. nih.gov This unusual amino acid and its cyclized derivative, 3-amino-6-methyltetrahydro-2H-pyran-2-one, exhibited both lipid-lowering and antioxidant activities in experimental models. nih.govbohrium.com This finding suggests that this compound and its derivatives could also be active in various enzyme systems and thus be valuable components in the development of enzyme assays and for screening potential drug candidates. The development of such assays would typically involve monitoring the activity of a target enzyme in the presence and absence of the test compound.

Design of Analogs for Probing Enzyme Active Sites and Receptor Functions

The design and synthesis of molecular analogs are a cornerstone of medicinal chemistry and chemical biology, providing invaluable tools to probe the structure and function of enzyme active sites and receptors. nih.gov By systematically modifying the structure of a lead compound, researchers can map the key interactions that govern binding and activity.

A compelling example of this approach is the development of inhibitors for arginase, an enzyme implicated in various diseases. Researchers synthesized a series of α,α-disubstituted analogs of 2-amino-6-boronohexanoic acid and found that introducing a tertiary amine linked via a two-carbon chain at the alpha position significantly improved the inhibitory potency for both human arginase I and arginase II. nih.govconicet.gov.ar X-ray crystallography revealed that this modification allowed for a new water-mediated interaction with an aspartate residue at the entrance of the active site. nih.gov This work provides a clear blueprint for how analogs of this compound could be designed to probe the active sites of its target enzymes, potentially leading to the development of potent and selective inhibitors.

Table 2: Examples of Amino Acid Analogs as Enzyme Probes

| Amino Acid Analog | Target Enzyme(s) | Research Application | Reference |

| (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Arginase I and II | Inhibition of enzyme activity for potential therapeutic benefit in myocardial reperfusion injury. | conicet.gov.ar |

| 2-Substituted-2-amino-6-boronohexanoic acids | Arginase I and II | Probing the active site to improve inhibitory potency. | nih.gov |

| (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid | Not specified | Synthesis of non-proteinogenic amino acids for incorporation into peptides. | researchgate.net |

Strategies for Identifying and Characterizing Novel Interacting Biomolecules

Identifying the cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. nih.gov Several powerful techniques are available to achieve this, broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference. nih.gov

Direct biochemical approaches, such as affinity chromatography coupled with mass spectrometry, are particularly powerful for identifying proteins that physically interact with a small molecule. nih.gov In this method, an analog of the small molecule, in this case this compound, would be synthesized with a reactive group or "tag" that allows it to be immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the immobilized compound are captured and subsequently identified by mass spectrometry.

Another approach is the use of photo-reactive cross-linking probes. An analog of this compound could be designed with a photo-activatable group. Upon exposure to UV light, this group forms a covalent bond with nearby interacting proteins, which can then be isolated and identified.

Table 3: Common Methods for Identifying Protein-Small Molecule Interactions

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography-Mass Spectrometry | A tagged version of the small molecule is immobilized on a matrix to "pull down" interacting proteins from a cell lysate. | Can identify direct and indirect binding partners. Applicable to a wide range of affinities. | Requires synthesis of a tagged analog. Non-specific binding can be an issue. |

| Yeast Two-Hybrid | A genetic method to detect protein-protein interactions. Can be adapted to screen for small molecule-protein interactions. | In vivo method. High-throughput potential. | High rate of false positives and false negatives. Indirect interactions are not detected. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding can stabilize a protein against thermal denaturation. | Label-free method. Can be performed in live cells and tissues. | Requires specific antibodies for detection by Western blot or mass spectrometry for proteome-wide analysis. |

| Photo-Affinity Labeling | A small molecule with a photo-reactive group is used to covalently label interacting proteins upon UV irradiation. | Captures transient and weak interactions. Provides information about the binding site. | Requires synthesis of a specialized photo-probe. Can be technically challenging. |

Future Directions and Emerging Research Avenues

Discovery of Novel Biosynthetic Pathways and Enzymes

The exploration of biosynthetic routes to (2R)-2-amino-5-oxohexanoic acid is a key area of future research. Currently, no definitive natural biosynthetic pathway has been elucidated for this specific compound. However, studies on related molecules provide a roadmap for discovering the enzymes and pathways that could be involved in its synthesis.

One promising avenue involves the action of amino acid oxidases. For instance, research on Rhodococcus sp. has demonstrated the conversion of N,ε-acetyl-L-lysine to 6-acetylamino-2-oxohexanoic acid through an L-amino acid oxidase. This oxidative deamination reaction suggests that similar enzymes could potentially act on modified lysine (B10760008) derivatives to produce related oxo-amino acids. Future research will likely focus on screening microbial genomes for novel oxidases and dehydrogenases with activity towards precursors of this compound.

Furthermore, transaminases are another class of enzymes that could play a role. The conversion of 6-oxohexanoic acid to 6-aminohexanoic acid has been achieved using a ω-transaminase from Chromobacterium violaceum. nih.gov This highlights the potential of transaminases to introduce an amino group at a keto position, a key step that could be adapted for the synthesis of this compound from a suitable keto-acid precursor. The engineering of these enzymes for altered substrate specificity and stereoselectivity will be crucial for developing efficient biocatalytic routes. nih.govcaltech.edursc.org

Exploration of Undiscovered Biological Roles in Organisms

The biological significance of this compound remains largely uncharted territory. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but may have other important physiological roles. wikipedia.orgcultivatorphytolab.com Its presence has been reported in the insect Apis cerana, suggesting a potential, yet undefined, role in insect biology. nih.gov

Future research will likely delve into the metabolic fate and signaling functions of this compound. Non-proteinogenic amino acids can act as metabolic intermediates, signaling molecules, or defense compounds in various organisms. cultivatorphytolab.com For example, a related compound, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has demonstrated lipid-lowering and antioxidant activities. nih.gov This raises the possibility that this compound could possess similar or other uncharacterized bioactivities. Investigating its interactions with cellular targets and its metabolic transformations will be critical to uncovering its biological functions.

Advanced Synthetic Strategies for Complex Bioconjugates and Derivatives

The development of sophisticated synthetic methods is paramount for accessing complex derivatives and bioconjugates of this compound, which are essential for probing its biological functions and for potential therapeutic applications.

Current synthetic approaches often involve multi-step chemical syntheses, which can be adapted and refined. For instance, a patented method for the synthesis of the related compound (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid provides a template for constructing the carbon skeleton and introducing the necessary functional groups. google.com This strategy involves protection, activation, and stereocontrolled transformations. Another relevant synthetic route is the eight-step synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid from sorbic acid, which utilizes a stereospecific intramolecular Diels-Alder reaction to control the stereochemistry. mdpi.com

Future strategies will likely focus on more efficient and versatile methods. This includes the development of chemoenzymatic approaches that combine the selectivity of enzymes with the flexibility of chemical synthesis. The synthesis of various 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through one-pot, multi-component reactions showcases the power of modern synthetic organic chemistry to create complex heterocyclic scaffolds from simple precursors. researchgate.net Applying these principles to generate bioconjugates, such as peptide or glycan conjugates of this compound, will open doors to new research areas, including drug delivery and molecular imaging.

Integration with Systems Biology and Omics Data for Comprehensive Understanding

To gain a holistic view of the role of this compound in biological systems, its study must be integrated with systems biology and multi-omics approaches. While specific omics data for this compound are currently unavailable, the framework for such an analysis is well-established.

Metabolomic profiling, which allows for the comprehensive analysis of small molecules in a biological sample, will be instrumental in identifying and quantifying this compound and its metabolic products in various organisms and conditions. nih.govresearchgate.netresearchgate.netnih.gov By correlating its levels with changes in the proteome, transcriptome, and genome, researchers can begin to build network models that connect the compound to specific metabolic pathways and cellular processes. This approach has been successfully used to study other amino acids and their roles in diseases like diabetic kidney disease. nih.gov

The integration of data from different omics platforms will be crucial for hypothesis generation and for understanding the broader impact of this non-proteinogenic amino acid. For example, if the presence of this compound is correlated with the expression of certain enzymes, it could provide clues to its biosynthetic or degradation pathways.

Rational Design of Chemically Modified Analogs for Mechanistic Studies

The rational design and synthesis of chemically modified analogs of this compound are essential for dissecting its mechanism of action and for developing potent and selective modulators of its biological targets. By systematically altering its structure, researchers can probe the importance of different functional groups for its activity. nih.govfrontiersin.org

A powerful approach for generating novel amino acid analogs is through the engineering of enzymes. nih.govportlandpress.com For example, amino acid dehydrogenases (AADHs) have been engineered to catalyze the asymmetric reductive amination of α-keto acids, providing an atom-efficient route to a wide range of non-natural amino acids. acs.org By modifying the active site of these enzymes, their substrate scope can be expanded to accept novel keto-acid precursors, enabling the synthesis of a library of analogs of this compound. This strategy allows for the introduction of various chemical moieties to explore structure-activity relationships.

Furthermore, computational methods can guide the design of these analogs. Molecular modeling and docking studies can predict how different modifications will affect the binding of the analog to a target protein, allowing for a more focused and efficient synthetic effort. This synergy between computational design and biocatalytic synthesis will be a driving force in the development of novel chemical probes and potential therapeutic agents based on the this compound scaffold.

Q & A

Q. Advanced

- 13C/15N labeling : Synthesize isotopically labeled analogs to track incorporation into downstream metabolites.

- LC-MS/MS analysis : Quantify labeled intermediates in cell lysates or microbial cultures.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.